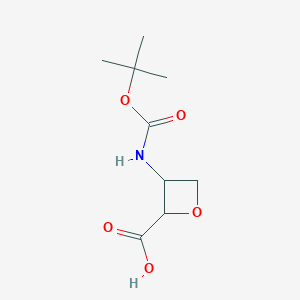
5-(Trifluoromethyl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)pyrazine-2-carboxamide: is a chemical compound with the following structural formula:
C7H3F3N2O
It belongs to the pyrazine family and features a trifluoromethyl group attached to the pyrazine ring
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for the preparation of 5-(Trifluoromethyl)pyrazine-2-carboxamide. One common method involves the reaction of 2,3,5-trifluoropyrazine with an appropriate amine, followed by carboxylation. The reaction proceeds as follows:
Amination: 2,3,5-trifluoropyrazine reacts with an amine (e.g., piperazine or homopiperazine) to form the corresponding amide intermediate.
Carboxylation: The amide intermediate undergoes carboxylation using a suitable reagent (e.g., carbon dioxide) to yield this compound.
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above serve as a foundation for large-scale synthesis.
Análisis De Reacciones Químicas
Reactivity:: 5-(Trifluoromethyl)pyrazine-2-carboxamide can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions at the carbonyl carbon.
Oxidation/Reduction: Depending on reaction conditions, it may be oxidized or reduced.
Amide Hydrolysis: Under acidic or basic conditions, hydrolysis of the amide bond can occur.
Substitution: Ammonium hydroxide, alkoxides, or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or alkaline conditions.
Major Products:: The major products depend on the specific reaction. For example:
Hydrolysis: The primary product would be the corresponding carboxylic acid and the amine.
Aplicaciones Científicas De Investigación
5-(Trifluoromethyl)pyrazine-2-carboxamide finds applications in:
Medicinal Chemistry: Researchers explore its potential as an anti-tubercular agent.
Crop Protection: Related compounds (e.g., pyraziflumid) exhibit high antifungal activity in plant protection.
Mecanismo De Acción
The exact mechanism by which 5-(Trifluoromethyl)pyrazine-2-carboxamide exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways within cells.
Comparación Con Compuestos Similares
While unique, this compound shares similarities with other pyrazine derivatives. Further research can provide insights into its distinct features.
Propiedades
Fórmula molecular |
C6H4F3N3O |
|---|---|
Peso molecular |
191.11 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C6H4F3N3O/c7-6(8,9)4-2-11-3(1-12-4)5(10)13/h1-2H,(H2,10,13) |
Clave InChI |
MZFCJAAGSUBGGF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC(=N1)C(F)(F)F)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


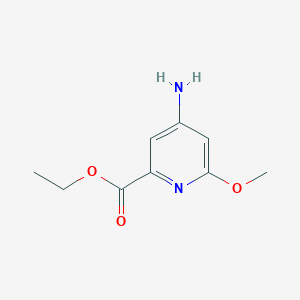

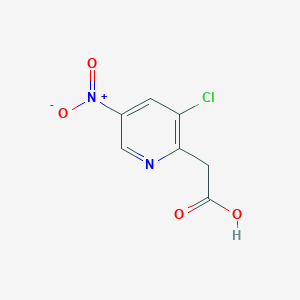

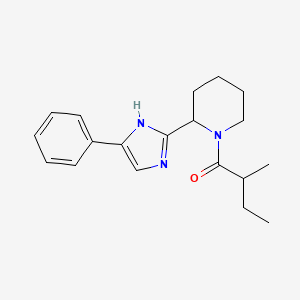

![O5-Tert-butyl O3-methyl 6,7-dihydro-4H-pyrazolo[1,5-A]pyrazine-3,5-dicarboxylate](/img/structure/B12959069.png)
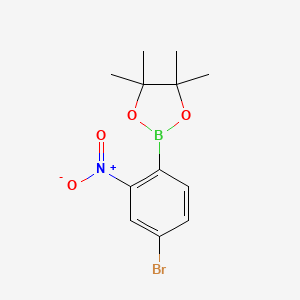
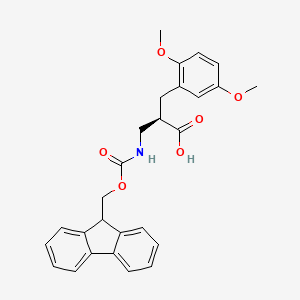
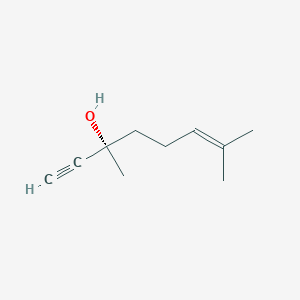
![4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12959098.png)
![2-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B12959105.png)
![(2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol](/img/structure/B12959106.png)
